molecular formula C9H15NO4 B2725480 1-(2-Methoxy-1-methyl-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 845546-30-7

1-(2-Methoxy-1-methyl-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No. B2725480
CAS RN: 845546-30-7
M. Wt: 201.222
InChI Key: OMDJRWSVGLMXRI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-1-methyl-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, also known as MMEPC, is an organic compound that has been used in a variety of scientific research applications. MMEPC is a derivative of the amino acid, pyrrolidine, and is composed of a five-membered heterocyclic ring structure with a carboxylic acid group attached to the three-carbon atom. This compound has been widely studied due to its unique structure and its potential applications in the field of chemical synthesis and biochemistry.

Scientific Research Applications

Antibacterial Activity

A series of pyrrolidine derivatives, including those related to the mentioned compound, have been synthesized and tested for their antibacterial properties. For instance, analogs derived from pyrrolidine structures have shown promising results against a range of bacterial strains. Notably, certain pyrrolidine analogs exhibited significant in vitro antibacterial activity, highlighting their potential as scaffolds for developing new antibacterial agents (Egawa et al., 1984).

Chemical Synthesis and Structural Analysis

Research into the synthesis and structural analysis of pyrrolidine derivatives has led to the development of methodologies for creating complex molecules. For example, the x-ray powder diffraction data for compounds related to the target molecule have provided insights into their crystal structures, aiding in the understanding of their chemical properties and reactions (Qing Wang et al., 2017). This structural information is crucial for the rational design of molecules with desired properties.

Photoreactive Properties

Investigations into the photoreactivity of pyrrolidine and pyridine derivatives have revealed interesting behaviors under different atmospheric conditions. Such studies are essential for applications in photochemistry and the development of light-sensitive compounds. For example, the UV-irradiation of certain pyridine derivatives in the presence of sulfuric acid leads to specific methoxylation reactions, which are influenced by the presence of oxygen (Sugiyama et al., 1984).

Synthesis of Tetramic Acids and Derivatives

The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives from pyrrolidine precursors has been extensively studied. These compounds have a wide range of applications, including their use as building blocks in organic synthesis and potential biological activities. Methods for their synthesis and transformation into various derivatives have been developed, showcasing the versatility of pyrrolidine-based compounds (Mulholland et al., 1972).

Asymmetric Synthesis and Catalysis

The use of pyrrolidine derivatives in asymmetric synthesis and catalysis has been explored, with findings indicating their effectiveness as chiral auxiliaries or catalysts in stereoselective reactions. This research opens up pathways for the production of enantiomerically pure compounds, which are of great importance in pharmaceuticals and fine chemicals (Ito et al., 1984).

properties

IUPAC Name

1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-6(5-14-2)10-4-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDJRWSVGLMXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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